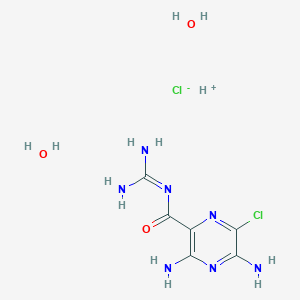
3-(5-Chloro-2-hydroxybenzyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one
Descripción general
Descripción
BMS 191011 es un compuesto químico conocido por su capacidad para abrir los canales de potasio activados por calcio de gran conductancia. Este compuesto ha mostrado propiedades neuroprotectoras significativas en varios modelos animales de accidente cerebrovascular .
Mecanismo De Acción
BMS 191011 ejerce sus efectos abriendo los canales de potasio activados por calcio de gran conductancia. Esta acción conduce a la dilatación de los vasos sanguíneos, particularmente en la retina, sin afectar significativamente la presión arterial sistémica y la frecuencia cardíaca . Los objetivos moleculares incluyen los canales de potasio, y las vías involucradas están relacionadas con la regulación del tono del músculo liso vascular .
Análisis Bioquímico
Biochemical Properties
BMS-191011 plays a crucial role in biochemical reactions by acting as an opener of BKCa channels. These channels are essential for regulating potassium ion flow across cell membranes, which in turn influences cellular excitability and neurotransmitter release. BMS-191011 interacts with the BKCa channels by binding to specific sites on the channel protein, leading to its activation. This interaction enhances the flow of potassium ions, thereby stabilizing the membrane potential and reducing cellular excitability .
Cellular Effects
BMS-191011 has been shown to affect various types of cells and cellular processes. In neuronal cells, it exerts neuroprotective effects by reducing excitotoxicity and oxidative stress. This compound also influences cell signaling pathways, particularly those involving calcium ions, by modulating the activity of BKCa channels. Additionally, BMS-191011 has been observed to impact gene expression related to cell survival and apoptosis, thereby promoting cell viability and reducing cell death .
Molecular Mechanism
The molecular mechanism of BMS-191011 involves its binding to the BKCa channels, leading to their activation. This activation results in an increased flow of potassium ions out of the cells, which hyperpolarizes the cell membrane and reduces cellular excitability. BMS-191011 also inhibits the influx of calcium ions, thereby reducing calcium-mediated cellular damage. These effects at the molecular level contribute to the compound’s neuroprotective properties and its ability to improve retinal circulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of BMS-191011 have been observed to change over time. The compound is stable under standard storage conditions and retains its activity over extended periods. In in vitro studies, BMS-191011 has shown sustained activation of BKCa channels, leading to prolonged neuroprotective effects. In in vivo studies, the compound has demonstrated long-term benefits in reducing stroke-induced damage and improving retinal blood flow .
Dosage Effects in Animal Models
The effects of BMS-191011 vary with different dosages in animal models. At lower doses, the compound effectively opens BKCa channels and provides neuroprotection without significant adverse effects. At higher doses, BMS-191011 may cause toxicity and adverse effects, such as hypotension and bradycardia. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
BMS-191011 is involved in metabolic pathways related to potassium ion regulation and calcium signaling. The compound interacts with enzymes and cofactors that modulate the activity of BKCa channels, thereby influencing metabolic flux and metabolite levels. These interactions contribute to the overall effects of BMS-191011 on cellular function and neuroprotection .
Transport and Distribution
Within cells and tissues, BMS-191011 is transported and distributed through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, such as the brain and retina. The efficient transport and distribution of BMS-191011 are crucial for its therapeutic efficacy and targeted action .
Subcellular Localization
BMS-191011 is localized in specific subcellular compartments, including the plasma membrane and mitochondria. The compound’s activity and function are influenced by its subcellular localization, as it interacts with BKCa channels present in these compartments. Targeting signals and post-translational modifications may direct BMS-191011 to these specific locations, enhancing its therapeutic effects .
Métodos De Preparación
La síntesis de BMS 191011 involucra varios pasos. El proceso comienza con 4-trifluorometil benzoil hidrazina como material de partida. Los pasos incluyen carbonilación oxidativa, protección de metilo, halogenación, aminación y desprotección . Las condiciones de reacción son suaves y las materias primas son fácilmente accesibles .
Análisis De Reacciones Químicas
BMS 191011 se somete a diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
BMS 191011 tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como una herramienta para estudiar las propiedades y funciones de los canales de potasio activados por calcio de gran conductancia.
Biología: Ayuda a comprender el papel de estos canales en varios procesos biológicos.
Medicina: BMS 191011 ha mostrado efectos neuroprotectores en modelos animales de accidente cerebrovascular, lo que lo convierte en un candidato potencial para el tratamiento del accidente cerebrovascular
Industria: Se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos.
Comparación Con Compuestos Similares
BMS 191011 es único en comparación con otros compuestos similares debido a sus potentes propiedades neuroprotectoras y su capacidad para dilatar las arteriolas retinianas sin efectos secundarios cardiovasculares significativos . Los compuestos similares incluyen:
NS 1619: Otro abridor de los canales de potasio activados por calcio de gran conductancia.
WAY-252623: Un compuesto con propiedades similares de apertura de canales pero con diferentes efectos farmacológicos.
BMS 191011 destaca por sus aplicaciones específicas en neuroprotección y mejora de la circulación retiniana .
Propiedades
IUPAC Name |
3-[(5-chloro-2-hydroxyphenyl)methyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2O3/c17-12-5-6-13(23)10(7-12)8-22-15(24)25-14(21-22)9-1-3-11(4-2-9)16(18,19)20/h1-7,23H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOWACXSXTXRKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)O2)CC3=C(C=CC(=C3)Cl)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174141 | |
| Record name | BMS-191011 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202821-81-6 | |
| Record name | BMS-191011 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202821816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-191011 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 202821-81-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BMS-191011 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW7MXS978N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















